{1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride
CAS No.: 1216490-04-8
Cat. No.: VC8059183
Molecular Formula: C10H13ClN4
Molecular Weight: 224.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216490-04-8 |
|---|---|
| Molecular Formula | C10H13ClN4 |
| Molecular Weight | 224.69 |
| IUPAC Name | 1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12N4.ClH/c1-8(11)9-2-4-10(5-3-9)14-7-12-6-13-14;/h2-8H,11H2,1H3;1H |
| Standard InChI Key | NNLHEMRJXSWRHO-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)N2C=NC=N2)N.Cl |
| Canonical SMILES | CC(C1=CC=C(C=C1)N2C=NC=N2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring attached to the para position of a phenyl group, which is further connected to an ethylamine chain terminated by a hydrochloride salt. The IUPAC name, 1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine hydrochloride, reflects this arrangement. Key structural descriptors include:
-
SMILES Notation: CC(C1=CC=C(C=C1)N2C=NC=N2)N.Cl
-
Canonical SMILES: CC(C1=CC=C(C=C1)N2C=NC=N2)N.Cl
-
InChIKey: NNLHEMRJXSWRHO-UHFFFAOYSA-N
The triazole ring contributes to the molecule’s planar geometry, while the ethylamine moiety enhances solubility in aqueous media via protonation.
Physicochemical Profile
Critical physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 224.69 g/mol |
| LogP (Predicted) | 1.2–1.8 |
| Polar Surface Area | 58.3 Ų |
| Hydrogen Bond Donors | 2 (amine + HCl) |
| Hydrogen Bond Acceptors | 4 (triazole N atoms + Cl⁻) |
The hydrochloride salt form improves bioavailability by enhancing water solubility, a critical factor for oral or parenteral administration.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of {1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride typically involves a multi-step process:
-
Triazole-Phenyl Intermediate: A 4-aminophenyltriazole precursor is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-azidophenylboronic acid and propargylamine.
-
Reductive Amination: The intermediate reacts with acetaldehyde under reductive conditions (e.g., NaBH3CN) to form the ethylamine derivative.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Structural Analogues and SAR
Structure-activity relationship (SAR) studies on similar triazole-based compounds reveal:
-
Nitro Group Substitution: 3-Nitro-1,2,4-triazole derivatives exhibit enhanced antiparasitic activity due to nitroreductase (NTR)-mediated activation in trypanosomatids .
-
Amide vs. Sulfonamide Linkers: Amide derivatives (e.g., compound 4 in ) demonstrate superior metabolic stability compared to sulfonamides, as evidenced by microsomal assays.
-
Aliphatic vs. Aromatic Amines: Aliphatic amine derivatives (e.g., compound 2 in ) show higher in vitro potency but poorer in vivo efficacy due to rapid hepatic metabolism .
Biological Activity and Mechanism of Action
Antiparasitic Activity
While direct data for {1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethyl}amine hydrochloride are unavailable, structurally related 3-nitro-1,2,4-triazoles exhibit nanomolar IC50 values against intracellular T. cruzi amastigotes. For example:
| Compound | IC50 (nM) | Selectivity Index (SI) |
|---|---|---|
| 1 | 28 | >1700 |
| 4 | 59 | >1700 |
| 8 | 420 | 238 |
These compounds act as prodrugs, requiring activation by a type I nitroreductase (NTR) unique to trypanosomatids. Enzymatic reduction generates cytotoxic metabolites that disrupt parasite DNA and energy metabolism .
Pharmacokinetic and Toxicological Profile
ADMET Considerations
Key findings from analogues:
-
Metabolic Stability: Aromatic amines (e.g., compound 10) undergo rapid NADPH-dependent hepatic metabolism (<5% parent remaining), whereas amides (e.g., compound 4) exhibit >90% stability .
-
Caco-2 Permeability: Sulfonamide derivatives (e.g., compound 8) show high apparent permeability (Papp >5×10⁻⁶ cm/s), suggesting adequate intestinal absorption .
-
Mutagenicity: 3-Nitrotriazoles demonstrate negligible mutagenicity in Ames assays at non-toxic doses, unlike 2-nitroimidazoles .
Toxicity Data
At therapeutic doses (10–30 mg/kg/day), related compounds show no acute toxicity in murine models. Chronic administration studies are pending.
Therapeutic Applications and Future Directions
Chagas Disease
The compound’s structural similarity to nitroheterocyclic agents positions it as a candidate for Chagas disease therapy. In vivo studies on analogues demonstrate:
-
Parasite Clearance: 10-day treatment with compound 4 (15 mg/kg/day) achieves 100% parasite clearance in luciferase-transfected T. cruzi models .
-
Immunomodulation: Successful treatment correlates with increased T. cruzi-specific CD8⁺ T-cell populations, suggesting adjuvant immunotherapeutic potential .
Oncology
Triazole derivatives are under investigation for anticancer activity via topoisomerase inhibition. The ethylamine side chain may facilitate DNA minor groove binding, analogous to distamycin derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume